REACTION_CXSMILES
|
[N:1](C1C=C(N=C=O)C=CC=1C)=[C:2]=[O:3].[N:14](C1C=CC=C(N=C=O)C=1C)=[C:15]=[O:16].[C:27]1([CH3:33])[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>>[CH:30]1[CH:31]=[CH:32][C:27]([CH:33]([N:14]=[C:15]=[O:16])[N:1]=[C:2]=[O:3])=[CH:28][CH:29]=1
|
Name
|
|
Quantity
|
1.05 kg
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1=C(C=CC(=C1)N=C=O)C
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1=C(C(=CC=C1)N=C=O)C
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)C(N=C=O)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |